molecular formula C10H15N3O B1611842 N-(3-Aminophenyl)-2-(dimethylamino)acetamide CAS No. 562826-95-3

N-(3-Aminophenyl)-2-(dimethylamino)acetamide

Cat. No. B1611842
M. Wt: 193.25 g/mol
InChI Key: KYMQEQGMSAPIEH-UHFFFAOYSA-N
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Description

“N-(3-Aminophenyl)-2-(dimethylamino)acetamide” is a chemical compound with the molecular formula C11H17N3O . It contains an amide group (-CONH2), a secondary amine group (-NH-), and an aromatic ring (phenyl group), which could suggest a variety of potential uses in chemical synthesis .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate amine with an acyl chloride or an ester to form the amide group . The exact synthesis route would depend on the available starting materials and the desired reaction conditions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an aromatic ring attached to an amide group and a secondary amine group . The presence of these functional groups could influence the compound’s reactivity and physical properties.


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amide and secondary amine groups . The amide group could potentially undergo hydrolysis, amidation, or reduction reactions, while the secondary amine group could participate in reactions such as alkylation or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the polar amide group could increase its solubility in polar solvents, while the aromatic ring could contribute to its UV/Vis absorption properties .

Safety And Hazards

As with any chemical compound, handling “N-(3-Aminophenyl)-2-(dimethylamino)acetamide” would require appropriate safety precautions. These might include using personal protective equipment and working in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules, or as a reagent in a variety of chemical reactions .

properties

IUPAC Name

N-(3-aminophenyl)-2-(dimethylamino)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c1-13(2)7-10(14)12-9-5-3-4-8(11)6-9/h3-6H,7,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMQEQGMSAPIEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588583
Record name N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Aminophenyl)-2-(dimethylamino)acetamide

CAS RN

562826-95-3
Record name N-(3-Aminophenyl)-N~2~,N~2~-dimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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